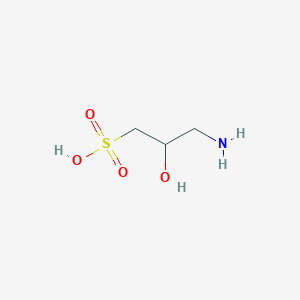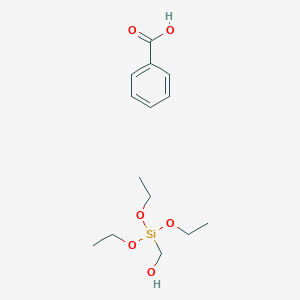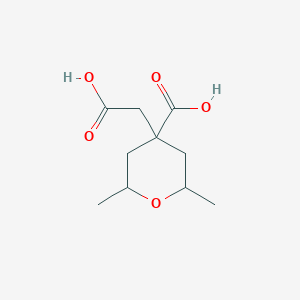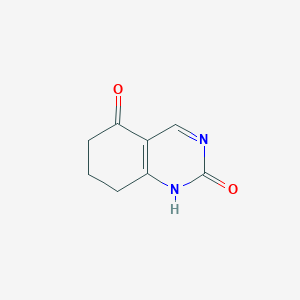
2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one is a heterocyclic compound with the molecular formula C8H8N2O2. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one typically involves the condensation of anthranilic acid with formamide under acidic conditions. The reaction is carried out by heating the mixture, leading to the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which have significant biological activities .
Scientific Research Applications
2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one involves its interaction with various molecular targets. It can inhibit enzymes and interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with similar biological activities.
Quinazolinone: A closely related compound with a wide range of pharmacological properties.
Uniqueness
2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21599-39-3 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1,6,7,8-tetrahydroquinazoline-2,5-dione |
InChI |
InChI=1S/C8H8N2O2/c11-7-3-1-2-6-5(7)4-9-8(12)10-6/h4H,1-3H2,(H,9,10,12) |
InChI Key |
GKVDLBDKFSAZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NC(=O)N2)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
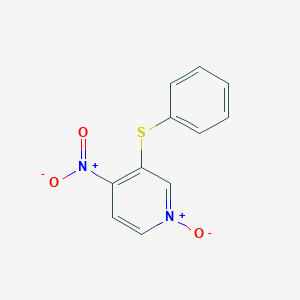

![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
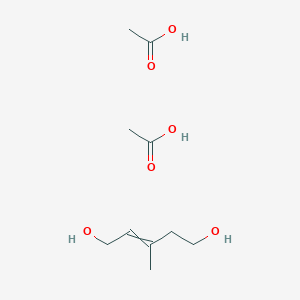
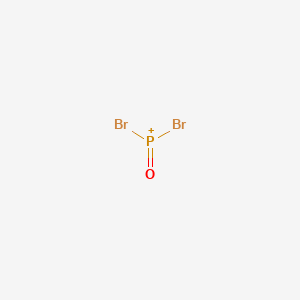
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
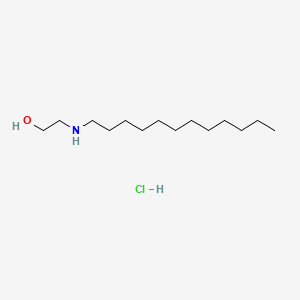
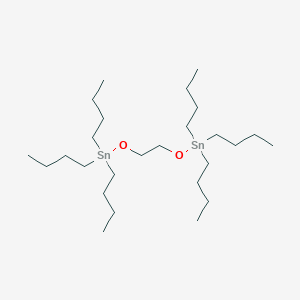
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
